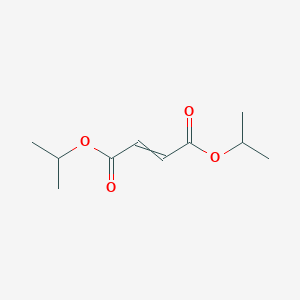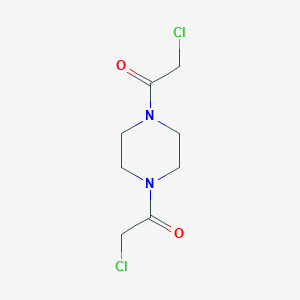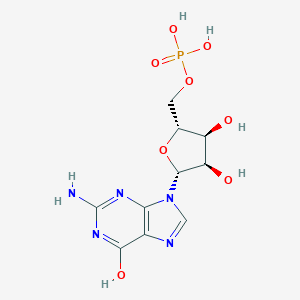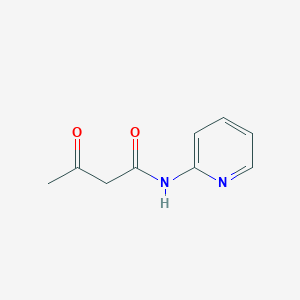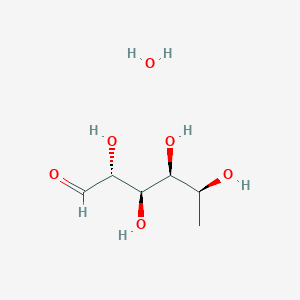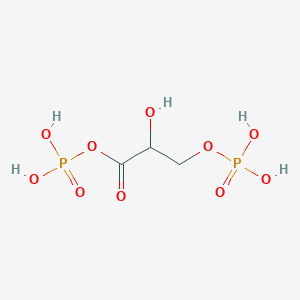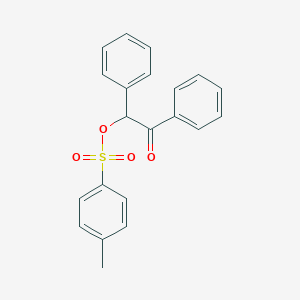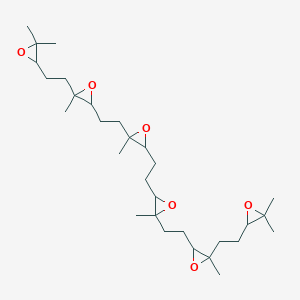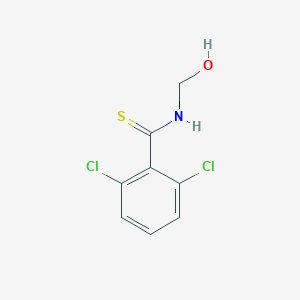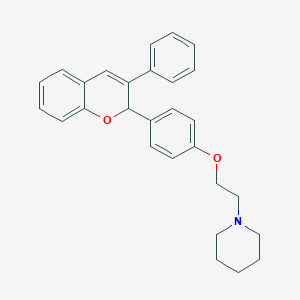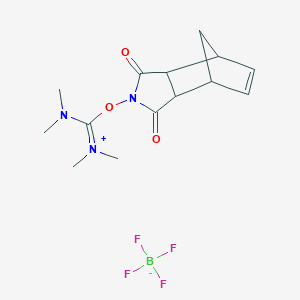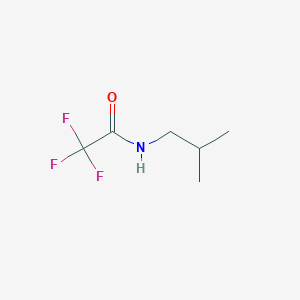
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemische Und Physiologische Effekte
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- has been shown to exhibit low toxicity in vitro and in vivo studies. However, it may cause mild irritation to the skin and eyes upon contact. Additionally, this compound has been found to be metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-. One of the areas of focus could be the development of new formulations that enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and agriculture. Finally, more research is needed to explore the safety and toxicity of acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- in vivo studies to determine its potential as a therapeutic agent.
Synthesemethoden
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- is synthesized using a specific method that involves the reaction of 2,2,2-trifluoroacetamide with isobutylmagnesium chloride. The reaction takes place in anhydrous ether and is catalyzed by copper(I) iodide. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess antifungal and antibacterial properties, indicating its potential use as a broad-spectrum antimicrobial agent.
Eigenschaften
CAS-Nummer |
1817-28-3 |
|---|---|
Produktname |
Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- |
Molekularformel |
C6H10F3NO |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H10F3NO/c1-4(2)3-10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
FGHXPVMWBPFOMN-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C)CNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



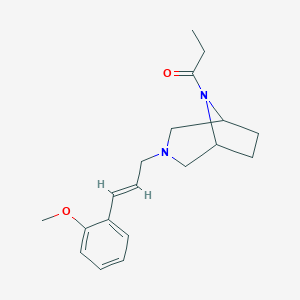
![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
